10-(叔丁氧羰基氨基)-1-癸醇

描述

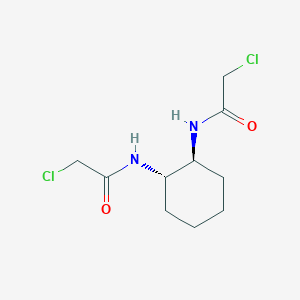

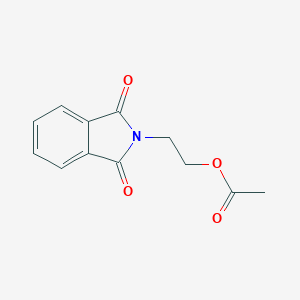

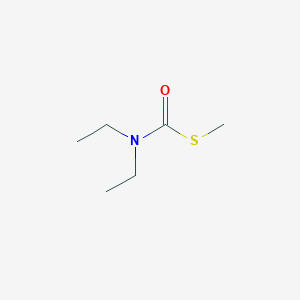

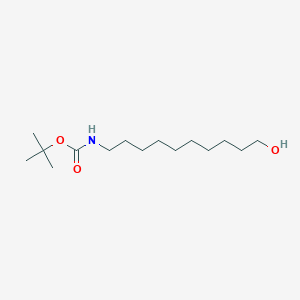

Tert-Butyl (10-hydroxydecyl)carbamate, also known as Tert-Butyl (10-hydroxydecyl)carbamate, is a useful research compound. Its molecular formula is C15H31NO3 and its molecular weight is 273.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (10-hydroxydecyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (10-hydroxydecyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

在N-Boc脱保护中的应用

叔丁氧羰基(Boc)基团是合成有机化学多步反应以及肽合成中最常用的胺保护基团之一 . 一种使用胆碱氯化物/对甲苯磺酸深共熔溶剂(DES)作为反应介质和催化剂的有效且可持续的N-Boc脱保护方法已被描述 .

在酰胺化中的应用

已经描述了一种在温和条件下对N-Alloc-、N-Boc-和N-Cbz保护的胺进行实际的一锅酰胺化的方法 . 使用此反应方案,各种N-Alloc-、N-Boc-和N-Cbz保护的脂肪族胺和芳香族胺被有效地转化为酰胺,产率很高 .

在高温Boc脱保护中的应用

描述了一种在鏻离子液体中进行氨基酸和肽的高温Boc脱保护的方法 . 离子液体具有低粘度、高热稳定性和催化作用 .

在酶促动力学拆分中的应用

研究了通过脂肪酶催化的转酯化反应对叔丁基2-(1-羟乙基)苯基氨基甲酸酯进行酶促动力学拆分 . 氨基甲酸酯被南极假丝酵母脂肪酶B(CAL-B)拆分,得到光学纯的®和(S)对映异构体 .

在Diels Alder反应中的应用

该化合物已被证明在许多最近的应用中非常有用,包括生成t-Boc–N=O以用作Diels Alder亲双烯体 .

在X射线结构测定中的应用

作用机制

Target of Action

The primary targets of 10-(t-Boc-amino)-1-decanol, also known as tert-Butyl (10-hydroxydecyl)carbamate or Tert-butyl N-(10-hydroxydecyl)carbamate, are primary amines . Primary amines are unique because they can accommodate two such groups . This compound is used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting so-called Boc-derivative . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . It is used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The proposed mechanism includes the following steps: attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5 .

Pharmacokinetics

It’s worth noting that the compound is used in the synthesis of a variety of functionally and structurally diverse amino ester molecules . These molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .

Result of Action

The result of the compound’s action is the creation of a variety of functionally and structurally diverse amino ester molecules . These molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .

Action Environment

The action of 10-(t-Boc-amino)-1-decanol can be influenced by environmental factors such as temperature . A method for high-temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect . The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

生化分析

Biochemical Properties

10-(t-Boc-amino)-1-decanol plays a significant role in biochemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents The compound interacts with various enzymes and proteins during these reactions

Cellular Effects

It is known that the compound can influence cell function through its role in peptide synthesis

Molecular Mechanism

The molecular mechanism of action of 10-(t-Boc-amino)-1-decanol involves its role in peptide synthesis The compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-(t-Boc-amino)-1-decanol can change over time. The compound is used in peptide synthesis, and its effects can be observed through the resulting peptides . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

属性

IUPAC Name |

tert-butyl N-(10-hydroxydecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWLESIFIREKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402384 | |

| Record name | 10-(t-Boc-amino)-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173606-54-7 | |

| Record name | 1,1-Dimethylethyl N-(10-hydroxydecyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173606-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(t-Boc-amino)-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。